2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride is a synthetic compound with the molecular formula C₁₃H₂₀BrClN₂O and a CAS number of 1423025-84-6. This compound features a butanamide moiety and a bromophenyl group, which contribute to its structural complexity and potential biological activity. It is primarily utilized in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications .
Preliminary studies suggest that 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride exhibits notable biological activities, particularly in the realm of pharmacology. Its structural characteristics may confer:
The synthesis of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride typically involves several steps:
The primary applications of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride include:
Interaction studies involving this compound focus on its binding affinity to various biological targets. Notable findings include:
Several compounds share structural similarities with 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-N-(3-chloropropan-2-yl)butanamide | Chlorine substituent on propanamide | Potentially different biological activity profile |
4-Bromo-N-(2-methylpropan-2-yl)butanamide | Similar bromophenyl group | Different alkyl chain length |
N-(4-bromophenyl)-N-methylbutanamide | Methyl substitution instead of amino group | Variation in steric hindrance |
These compounds highlight the unique features of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride, particularly its specific bromophenyl configuration and potential for diverse biological activity.